molecular formula C10H16N2 B8721950 N-Pentylpyridin-2-amine CAS No. 24255-26-3

N-Pentylpyridin-2-amine

Cat. No. B8721950
CAS RN: 24255-26-3
M. Wt: 164.25 g/mol
InChI Key: QMMWTDUYMPKMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pentylpyridin-2-amine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Pentylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Pentylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

24255-26-3

Product Name

N-Pentylpyridin-2-amine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-pentylpyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h4,6-7,9H,2-3,5,8H2,1H3,(H,11,12)

InChI Key

QMMWTDUYMPKMMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid was added dropwise to 100 ml of a methanol solution containing 2-aminopyridine (3.0 g, 31.9 mmol), valeraldehyde (4.4 ml, 41.7 mmol) and a crystal of Neutral Red until the solution becomes red. After 15 min, a solution of 4.9 g sodium cyanoborohydride in 20 ml MeOH was added and the mixture was stirred at room temperature overnight. Another portion of sodium cyanoborohydride (0.5 g) was added and the mixture was stirred for a further 2 h. Water was added to the reaction mixture which was then extracted with dichloromethane. The organic phase was dried, concentrated and the residue was purified by column chromatography (silica gel, CH2Cl2/MeOH 95/5) to give 4.9 g (95%) of 2-(n-pentylamino)pyridine. A mixture of 2-(n-pentylamino)pyridine (3.39 g, 20.2 mmol), triethylorthoformate (4.0 ml, 24.0 mmol) and diethyl phosphite (13.0 ml, 101 mmol) was heated to 150° C. for 17 h in a flask equipped with a condenser. Heating was discontinued and the reaction mixture was concentrated at reduced pressure. The residue was submitted to several purifications by column chromatography (silica gel, CHCl3/AcOEt 9/1, CH2Cl2/MeOH 95/5 and CH2Cl2/AcOEt/MeOH 7/2/1) and the purified fractions gave 1.5 g (17%) of an oil.
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3 g
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4.4 mL
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4.9 g
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20 mL
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0.5 g
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100 mL
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